

In-Depth Technical Guide: ALW-II-49-7 (CAS Number 1135219-23-6)

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Compound of Interest		
Compound Name:	ALW-II-49-7	
Cat. No.:	B15541371	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALW-II-49-7 is a potent and selective, type-II kinase inhibitor primarily targeting Ephrin receptor B2 (EphB2), a member of the largest receptor tyrosine kinase (RTK) family. With a cellular EC50 of 40 nM for EphB2, this compound serves as a valuable chemical probe for elucidating the role of EphB2 signaling in various physiological and pathological processes, particularly in oncology. This guide provides a comprehensive overview of the technical data available for **ALW-II-49-7**, including its kinase selectivity profile, detailed experimental protocols for key assays, and an exploration of its mechanism of action through signaling pathway diagrams. The information presented is intended to support further research and drug development efforts centered on this molecule and its targets.

Core Compound Information



Parameter	Value	Reference
Compound Name	ALW-II-49-7	[1]
CAS Number	1135219-23-6	[1]
Molecular Formula	C21H17F3N4O2	_
Molecular Weight	414.38 g/mol	
Chemical Name	5-[(2-methyl-5-{[3- (trifluoromethyl)phenyl]carbam oyl}phenyl)amino]pyridine-3- carboxamide	[1]
Primary Target	EphB2 Kinase	[1][2]
Mechanism of Inhibition	Type II Kinase Inhibitor	[1]

Kinase Selectivity and Potency

ALW-II-49-7 was identified as a potent inhibitor of EphB2 from a kinase-directed combinatorial library.[3] While it demonstrates high potency for EphB2, it also exhibits activity against other kinases. The following tables summarize the available quantitative data on its potency and selectivity.

Table 2.1: Potency of ALW-II-49-7 against Primary and Other Key Kinase Targets

Target Kinase	Assay Type	Potency (IC50/EC50)	Reference
EphB2	Cellular Assay	40 nM (EC50)	[2]
DDR1	Biochemical Assay	12.4 nM (IC50)	[1]
DDR2	Biochemical Assay	18.6 nM (IC50)	[1]
RAF1	Biochemical Assay	22 nM (IC50)	[1]
LYN	Biochemical Assay	257 nM (IC50)	[1]
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Table 2.2: KINOMEscan Selectivity Profile of ALW-II-49-7

The selectivity of **ALW-II-49-7** was assessed at a concentration of 10 μ M against a panel of 456 kinases using the KINOMEscan platform. The results are reported as "Percent of Control," where a lower percentage indicates stronger binding of the inhibitor to the kinase. A KinomeScan S-Score(5) of 0.05 suggests a high degree of selectivity.[1][3]



Kinase Target	Percent of Control (%) @ 10 μM
DDR1	0
DDR2	0
EphA2	0.5
EphA3	0.5
EphA4	0.5
EphA5	0.5
EphA8	0.5
EphB2	0
EphB3	0
EphB4	0
ABL1(E255K)-nonphosphorylated	1
MAP4K5	1
FLT3(D835Y)	1.5
KIT(V559D)	1.5
PDGFRA(V561D)	1.5
GAK	2
KIT(D816V)	2
FLT3	2.5
KIT	3.5
PDGFRA	4
KDR	4.5
ABL1-nonphosphorylated	5
FLT4	5







SRC	5.5
LCK	6
FGR	7
LYN A	7.5
YES1	8.5
SRC(T341I)	9
FRK	10
RIPK2	10
CSF1R	12
NTRK1	15.5
JAK2(JH2domain-pseudokinase)	16
MAPK14 (p38 alpha)	16.5
MAPK11 (p38 beta)	17
BRAF	18
RAF1	19
NTRK2	20
NTRK3	21
FYN	22.5
HCK	23
BLK	24
втк	25
TEC	26
TXK	27
ITK	28



BMX	29
JAK3	30
TYK2	31
JAK1	32
JAK2	33
TYK2(JH2domain-pseudokinase)	34
JAK1(JH2domain-pseudokinase)	35

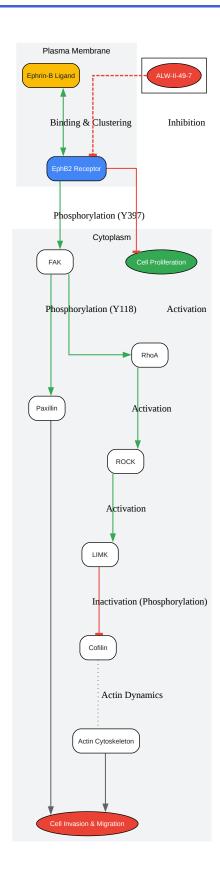
Note: Only kinases with a Percent of Control value of 35% or less are shown for brevity. The complete dataset can be accessed through the LINCS Data Portal (ID: LDG-1033: LDS-1036). [3]

Mechanism of Action and Signaling Pathway

ALW-II-49-7 is a type-II inhibitor, meaning it binds to the "DFG-out" inactive conformation of the kinase domain, adjacent to the ATP-binding pocket.[4] Its primary target, EphB2, is a receptor tyrosine kinase that, upon binding to its ephrin-B ligands, initiates bidirectional signaling that plays a crucial role in cell adhesion, migration, and proliferation.

In the context of glioblastoma, EphB2 signaling has been shown to have a dual role, promoting invasion while inhibiting proliferation. This is mediated, in part, through the interaction with Focal Adhesion Kinase (FAK). The inhibition of EphB2 by **ALW-II-49-7** is expected to modulate these downstream signaling events.





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Caption: EphB2 signaling pathway in glioblastoma.



Experimental Protocols

The following are detailed methodologies for key experiments involving **ALW-II-49-7**, based on available literature.

Cellular EphB2 Phosphorylation Inhibition Assay in U87 Glioblastoma Cells

This protocol describes an immunoprecipitation and western blot assay to measure the inhibition of ligand-induced EphB2 autophosphorylation in a cellular context.[4]

Table 4.1: Protocol for Cellular EphB2 Phosphorylation Inhibition Assay

Foundational & Exploratory

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Step	Procedure
1. Cell Culture	Culture U87 MG glioblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
2. Starvation & Treatment	Seed cells in 10 cm dishes and grow to 80-90% confluency. Starve the cells in serum-free DMEM for 16-24 hours. Pre-treat cells with varying concentrations of ALW-II-49-7 (e.g., 0.01 μ M to 10 μ M) or DMSO (vehicle control) for 1 hour.
3. Stimulation	Stimulate the cells with 2 μ g/mL of pre-clustered ephrinB1/Fc for 20-30 minutes at 37°C.
4. Cell Lysis	Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
5. Protein Quantification	Determine the protein concentration of the supernatant using a BCA protein assay.
6. Immunoprecipitation	Incubate 500-1000 µg of total protein with an anti-EphB2 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
7. Washing	Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
8. Elution & SDS-PAGE	Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins. Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.

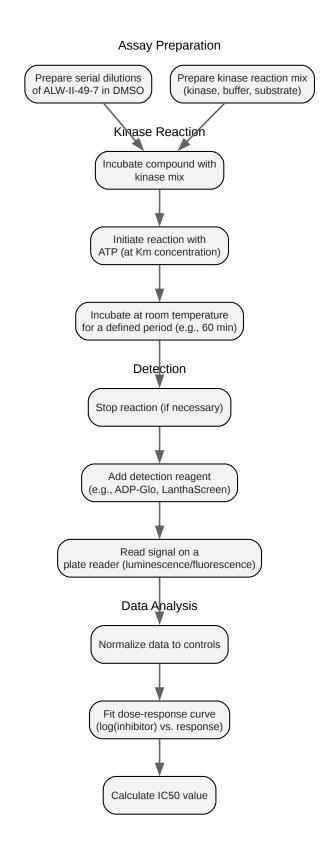


9. Western Blotting	Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
10. Antibody Incubation	Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
11. Detection	Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
12. Reprobing	To confirm equal loading, the membrane can be stripped and reprobed with a primary antibody against total EphB2.
13. Data Analysis	Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated EphB2 to total EphB2 and normalize to the stimulated control to determine the EC50 value of ALW-II-49-7.

In Vitro Biochemical Kinase Assay

This protocol outlines a general procedure for determining the IC50 values of **ALW-II-49-7** against a panel of purified kinases, based on the methodologies of commercial kinase profiling services like Invitrogen's SelectScreen®.[4]





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Caption: General workflow for an in vitro biochemical kinase assay.





Protein Crystallography of EphA7 in Complex with ALW-II-49-7

This protocol is based on the information provided in the Protein Data Bank (PDB) entry 3dko for the co-crystal structure of the EphA7 kinase domain with **ALW-II-49-7**.[4]

Table 4.2: Protocol for EphA7-ALW-II-49-7 Co-crystallization



Step	Procedure
1. Protein Expression & Purification	Express the kinase domain of human Ephrin type-A receptor 7 (EphA7) in a suitable expression system (e.g., baculovirus-infected insect cells). Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
2. Complex Formation	Incubate the purified EphA7 kinase domain with a molar excess of ALW-II-49-7 (dissolved in DMSO) to ensure saturation of the binding site.
3. Crystallization	Use the sitting drop vapor diffusion method. Mix the protein-inhibitor complex (at a concentration of 15 mg/mL) in a 1:1 ratio with the reservoir solution.
- Reservoir Solution	25% (w/v) PEG 3350, 0.1 M Ammonium Sulfate, 0.1 M HEPES pH 7.5.
- Drop Volume	Typically 1-2 μ L of the protein-inhibitor mix plus 1-2 μ L of the reservoir solution.
- Incubation	Equilibrate the drops against 500 μ L of the reservoir solution at 298 K (25°C).
4. Cryoprotection	Before data collection, transfer the crystals to a drop containing the mother liquor supplemented with a cryoprotectant (e.g., 25% MPD) to prevent ice formation during flash-cooling.
5. Data Collection	Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
6. Structure Solution & Refinement	Process the diffraction data using software like HKL-2000. Solve the structure by molecular replacement using a known Eph kinase domain structure as a search model (e.g., PDB ID 2rei).



Refine the structure using software like REFMAC.

Pharmacokinetics

As of the date of this document, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of **ALW-II-49-7**. Studies in this area would be crucial for advancing this compound towards in vivo efficacy models and potential therapeutic applications.

Conclusion

ALW-II-49-7 is a well-characterized, selective inhibitor of EphB2 and other Eph family kinases, with additional off-target activities that have been defined through broad kinase profiling. Its utility as a chemical probe is demonstrated by its use in cellular assays to dissect the role of EphB2 signaling in glioblastoma, revealing a complex interplay between cell invasion and proliferation mediated by the FAK signaling axis. The availability of a co-crystal structure provides a valuable resource for structure-based drug design efforts aimed at improving potency and selectivity. While the lack of pharmacokinetic data currently limits its in vivo application, **ALW-II-49-7** remains a cornerstone tool for researchers investigating the biological functions of Eph receptor tyrosine kinases. Further studies to elucidate its ADME profile are highly encouraged to unlock its full potential in preclinical and translational research.

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